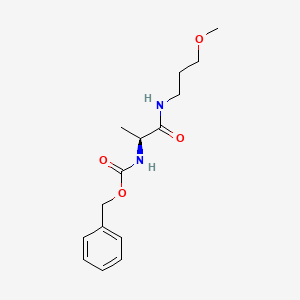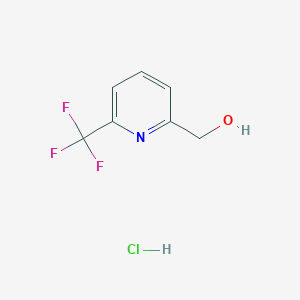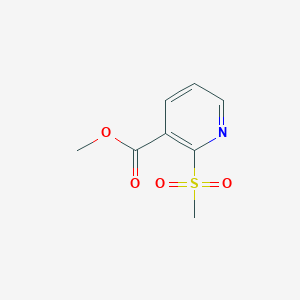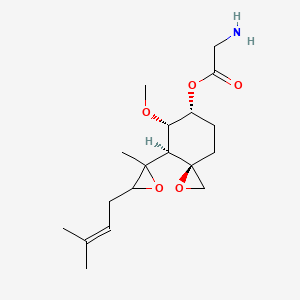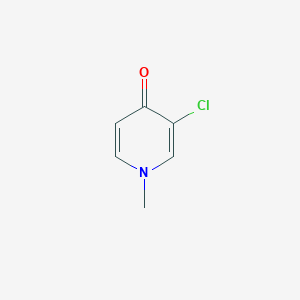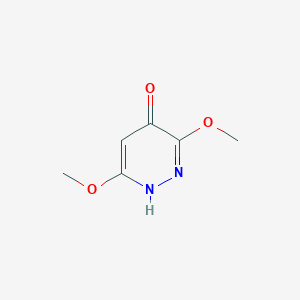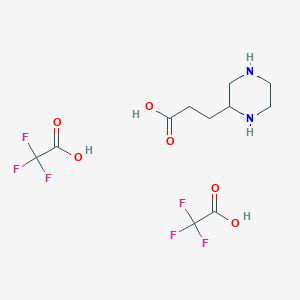
3-Piperazin-2-yl-propionic acid di-trifluoroacetate
Descripción general
Descripción
3-Piperazin-2-yl-propionic acid di-trifluoroacetate, also known as PPF, is a chemical compound with a molecular formula of C10H12F6N2O4. It is a white crystalline powder that is soluble in water and organic solvents. PPF is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of 3-Piperazin-2-yl-propionic acid di-trifluoroacetate is not yet fully understood. However, studies have shown that 3-Piperazin-2-yl-propionic acid di-trifluoroacetate may act by modulating the activity of various enzymes and receptors in the body. 3-Piperazin-2-yl-propionic acid di-trifluoroacetate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
3-Piperazin-2-yl-propionic acid di-trifluoroacetate has been shown to have a number of biochemical and physiological effects. In animal studies, 3-Piperazin-2-yl-propionic acid di-trifluoroacetate has been shown to improve cognitive function and memory. 3-Piperazin-2-yl-propionic acid di-trifluoroacetate has also been shown to reduce inflammation and oxidative stress in the body. In addition, 3-Piperazin-2-yl-propionic acid di-trifluoroacetate has been shown to have anti-tumor effects in certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Piperazin-2-yl-propionic acid di-trifluoroacetate in lab experiments is its unique properties and potential applications. 3-Piperazin-2-yl-propionic acid di-trifluoroacetate is relatively easy to synthesize and has a wide range of potential uses in scientific research. However, there are also some limitations to using 3-Piperazin-2-yl-propionic acid di-trifluoroacetate in lab experiments. For example, 3-Piperazin-2-yl-propionic acid di-trifluoroacetate may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 3-Piperazin-2-yl-propionic acid di-trifluoroacetate. One area of research is in the development of new compounds based on 3-Piperazin-2-yl-propionic acid di-trifluoroacetate, which may have even more potent neuroprotective and anti-inflammatory effects. Another area of research is in the development of new methods for synthesizing 3-Piperazin-2-yl-propionic acid di-trifluoroacetate, which may make it more accessible and cost-effective for scientific research. Finally, more research is needed to fully understand the mechanism of action of 3-Piperazin-2-yl-propionic acid di-trifluoroacetate and its potential applications in various areas of scientific research.
Aplicaciones Científicas De Investigación
3-Piperazin-2-yl-propionic acid di-trifluoroacetate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 3-Piperazin-2-yl-propionic acid di-trifluoroacetate has been shown to have neuroprotective effects. 3-Piperazin-2-yl-propionic acid di-trifluoroacetate has also been studied for its potential as an anti-inflammatory agent and as a treatment for cancer. In addition, 3-Piperazin-2-yl-propionic acid di-trifluoroacetate has been used in the synthesis of various other compounds, including peptides and nucleic acids.
Propiedades
IUPAC Name |
3-piperazin-2-ylpropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2C2HF3O2/c10-7(11)2-1-6-5-8-3-4-9-6;2*3-2(4,5)1(6)7/h6,8-9H,1-5H2,(H,10,11);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYKAVNJWSJXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-2-yl-propionic acid di-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





